
6-Iodoquinazoline
概要
説明
Synthesis Analysis
The synthesis of 6-Iodoquinazoline derivatives has been reported in several studies . For instance, one study described the design and synthesis of 15 new 1-alkyl-6-iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors . Another study reported the synthesis of 4-chloro-6-iodoquinazoline .Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core with an iodine atom at the 6-position . The structure of this compound has been confirmed using spectral data .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can be used as a starting material for the synthesis of other compounds . In one study, amination of 4-chloro-2-(furan-2-yl)-6-iodoquinazoline with isopropylamine in propan-2-ol followed by Suzuki-Miyaura cross-coupling of 2-(furan-2-yl)-6-iodo-N-isopropylquinazoline with arylboronic acids in the presence of palladium acetate and potassium carbonate in aqueous dioxane under reflux was reported .Physical And Chemical Properties Analysis
This compound has a boiling point of 329.1°C at 760 mmHg . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学的研究の応用
Antimicrobial Activity
- Synthesis and Evaluation of Antifungal Activity : 6-Iodoquinazoline derivatives demonstrate notable antifungal properties. A study by El-Hashash et al. (2015) synthesized a novel group of 6-iodoquinazolin-4(3H)-one derivatives, which were preliminarily evaluated for their fungicidal activities (El-Hashash, El-Shahawi, Ragab, & Nagdy, 2015).
- Antimicrobial Screening of Quinazoline Derivatives : Research by Mosaad et al. (2004) found that 2-(4-chlorophenyl)-6-iodoquinazoline derivatives displayed significant activity against various strains of bacteria and fungi (Mosaad, Mohammed, Ahmed, & Abdel-Hamide, 2004).
- Broad-Spectrum Antimicrobial Activity : Alafeefy et al. (2011) synthesized a series of 6-iodo-2-thienylquinazolin-4(3H)-one and its analogs, observing remarkable broad-spectrum antimicrobial activity (Alafeefy, El-Azab, Mohamed, Bakhat, & Abdel-Hamid, 2011).
Antitumor Activity
- In Vitro Cytotoxic Activity : A 2022 study by Pérez-Fehrmann et al. evaluated the cytotoxic activity of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives on human cancer cell lines, finding several compounds with significant activity (Pérez-Fehrmann, Kesternich, Puelles, Quezada, Salazar, Christen, Castillo, Cárcamo, Castro-Alvarez, & Nelson, 2022).
- Synthesis and Antitumor Evaluation : Another study by Hekal & Abu El‐Azm (2018) synthesized 6-iodo-2-undecylquinazolin-4(3H)-ones and evaluated their antitumor activity against various human tumor cell lines, with some compounds showing broad-spectrum antitumor activity (Hekal & Abu El‐Azm, 2018).
作用機序
Target of Action
6-Iodoquinazoline primarily targets two key receptors: the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play crucial roles in cell proliferation and angiogenesis, respectively, and are often overexpressed in various types of cancer .
Mode of Action
This compound interacts with its targets by binding to the active sites of EGFR and VEGFR-2 . This binding inhibits the activation of these receptors, thereby preventing the downstream signaling pathways that lead to cell proliferation and angiogenesis .
Biochemical Pathways
The inhibition of EGFR and VEGFR-2 by this compound affects multiple biochemical pathways. The most significant of these is the disruption of the VEGF-induced response regulation in endothelial cells, which leads to decreased microvascular permeability in solid tumors . This disruption prevents the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis .
Pharmacokinetics
These studies suggest that such compounds may have good bioavailability and low toxicity, making them potential candidates for further development as anticancer drugs .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation and angiogenesis, leading to the suppression of tumor growth . For example, one derivative of this compound demonstrated high anticancer activity against HepG2, MCF-7, HCT116, and A549 cancer cell lines .
Safety and Hazards
6-Iodoquinazoline is associated with certain safety hazards. It has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H332-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
生化学分析
Biochemical Properties
6-Iodoquinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the notable interactions is with the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2). These interactions are essential for its anticancer properties, as this compound acts as an inhibitor of these receptors, thereby hindering cancer cell proliferation and angiogenesis .
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound inhibits the activity of EGFR and VEGFR-2, leading to reduced cell proliferation and increased apoptosis. Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the ATP-binding site of EGFR and VEGFR-2, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling pathways that promote cell proliferation and survival. Furthermore, this compound can induce changes in gene expression, leading to the activation of pro-apoptotic genes and the suppression of anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity may degrade over extended periods. In vitro studies have shown that this compound maintains its inhibitory effects on EGFR and VEGFR-2 for several hours, but prolonged exposure can lead to reduced efficacy. Long-term studies in vivo have indicated that repeated administration of this compound can result in sustained anticancer effects, although potential resistance mechanisms may develop over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. The threshold for these adverse effects varies depending on the animal model and the duration of exposure. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes. The metabolites of this compound can exhibit different biological activities, some of which may contribute to its overall therapeutic effects. Additionally, the compound can influence metabolic flux and metabolite levels, potentially affecting cellular energy production and biosynthetic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, and it may also bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound can influence its activity and efficacy, as well as its potential toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with nuclear receptors and transcription factors to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can inhibit cytoplasmic kinases and signaling molecules .
特性
IUPAC Name |
6-iodoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJDQJLSUDXUGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700830 | |
| Record name | 6-Iodoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848841-54-3 | |
| Record name | 6-Iodoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical synthetic approaches to obtain 6-Iodoquinazoline derivatives?
A: this compound derivatives can be synthesized using various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse substituents at different positions of the quinazoline core. For instance, sequential Sonogashira/Suzuki-Miyaura reactions, bis-Sonogashira reactions, and successive Sonogashira/Stille reactions have been successfully employed to prepare unsymmetrical polycarbo-substituted quinazolines. [] Importantly, studies indicate that cross-coupling reactions on this compound derivatives preferentially occur at the Csp2-I bond due to its higher reactivity compared to the C-Cl bond. [] Another approach involves the reaction of 5-iodo-2-aminobenzonitrile with 3-chloro-4-(3-fluorophenyl-methoxy) aniline in the presence of glacial acetic acid, which avoids the use of harsh reagents like thionyl chloride or phosphorus oxychloride. []
Q2: How does the structure of this compound derivatives influence their anticancer activity?
A: Research suggests that introducing specific N-alkyl substituents to the this compound scaffold can significantly enhance their anticancer activity. This effect is attributed to the potential of these derivatives to act as dual inhibitors of VEGFR-2 and EGFR, crucial targets for cancer therapy. [] Specifically, compounds with specific alkyl chains at the N1 position showed remarkable potency against various cancer cell lines, including HepG2, MCF-7, HCT116, and A549. [] Further investigations revealed that these compounds exhibited potent inhibitory activity against VEGFR-2, EGFRT790M, and EGFRWT, indicating their potential as promising anticancer agents. []
Q3: Beyond anticancer activity, have any other biological applications been explored for this compound derivatives?
A: Yes, research has also explored the antimicrobial potential of this compound derivatives. By introducing various acyclic or heterocyclic moieties to the 2-position of the 2-(4-chlorophenyl)-6-iodoquinazoline scaffold, scientists have synthesized compounds with promising activity against Gram-negative and Gram-positive bacteria, as well as pathogenic fungi. [] This highlights the versatility of the this compound core as a starting point for developing novel therapeutic agents with diverse biological activities.
Q4: What spectroscopic techniques are commonly employed to characterize this compound derivatives?
A: UV-Vis and emission spectroscopy are essential tools for investigating the photophysical properties of this compound derivatives, particularly the impact of substituents on intramolecular charge transfer. [] These techniques, often combined with density functional theory calculations, help to elucidate the relationship between structure, electronic properties, and potential applications in areas like organic electronics and photonics. [] Furthermore, standard characterization techniques such as NMR spectroscopy and mass spectrometry are routinely used to confirm the identity and purity of synthesized this compound derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine](/img/structure/B1454076.png)
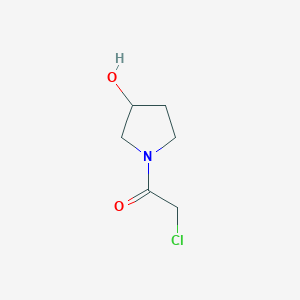
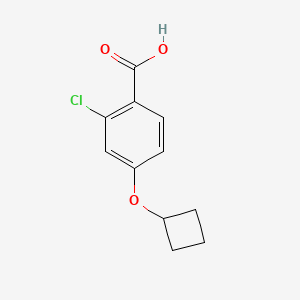
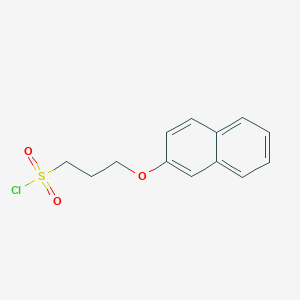
![1-[(Oxan-4-yl)methyl]piperidin-4-one](/img/structure/B1454081.png)
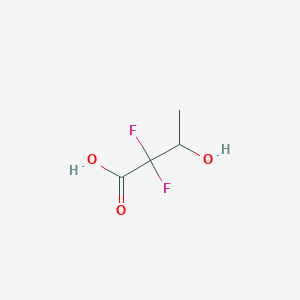
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1454087.png)
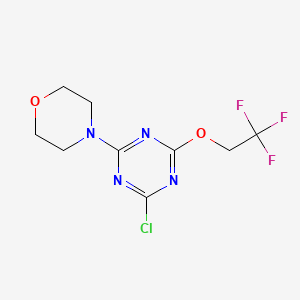


![1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one](/img/structure/B1454092.png)
